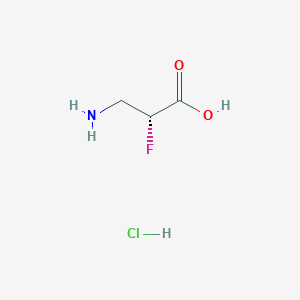

(2R)-3-amino-2-fluoropropanoic acid hydrochloride

Description

The compound features a chiral center at the C2 position (R-configuration), a fluorine atom at C2, and an amino group at C3, making it structurally distinct from canonical amino acids. The hydrochloride salt enhances its solubility and stability, facilitating its use in synthetic and biological studies.

Properties

IUPAC Name |

(2R)-3-amino-2-fluoropropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOZQFAVJXJTK-HSHFZTNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-fluoropropanoic acid hydrochloride typically involves the introduction of a fluorine atom into a propanoic acid derivative. One common method is the fluorination of a suitable precursor, such as 3-amino-2-hydroxypropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-3-Amino-2-fluoropropanoic acid hydrochloride may involve large-scale fluorination processes using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-fluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-amino-2-fluoropropanol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Significance

(2R)-3-amino-2-fluoropropanoic acid is primarily recognized for its role as a metabolite of the chemotherapeutic agent 5-fluorouracil. It is involved in the catabolism of 5-fluorouracil, which is widely used in cancer treatment. The compound's structure allows it to participate in various biochemical pathways, making it a valuable research tool in understanding drug metabolism and toxicity .

Pharmacological Applications

-

Cancer Research :

- As a metabolite of 5-fluorouracil, (2R)-3-amino-2-fluoropropanoic acid is studied for its effects on cancer cell metabolism and its potential role in influencing the efficacy and toxicity of fluoropyrimidine-based therapies .

- Research indicates that the compound may contribute to cardiotoxicity observed in patients treated with 5-fluorouracil, highlighting the need for further investigation into its pharmacokinetics and safety profile .

-

Neutrophil Chemotaxis Inhibition :

- Recent studies have identified (2R)-3-amino-2-fluoropropanoic acid as a potential inhibitor of neutrophil chemotaxis induced by chemokines such as interleukin-8 (CXCL8) and complement component C5a. This property suggests its use in treating inflammatory conditions where excessive neutrophil recruitment leads to tissue damage .

- Synthesis of Fluorinated Compounds :

Case Study 1: Cardiotoxicity Associated with 5-Fluorouracil Treatment

A study reported a case of a patient experiencing cardiotoxicity during treatment with 5-fluorouracil. The patient's serum levels of alpha-fluoro-beta-alanine, a metabolite of (2R)-3-amino-2-fluoropropanoic acid, were significantly elevated, suggesting a correlation between this metabolite and adverse cardiac effects during chemotherapy .

Case Study 2: Inhibition of Neutrophil Migration

Research demonstrated that (2R)-3-amino-2-fluoropropanoic acid effectively inhibited CXCL8-induced neutrophil migration in vitro. This finding supports its potential therapeutic application in managing inflammatory diseases characterized by excessive neutrophilic infiltration .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-3-Amino-2-fluoropropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate and blocking the active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Functional Group Analogs

Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride

- CAS: Not explicitly stated (see ).

- Molecular Formula: C₄H₈ClFNO₂.

- Molecular Weight : 154.21 g/mol.

- Key Differences :

- Stereochemistry : C2 is S-configured vs. R in the target compound.

- Functional Group : Methyl ester replaces the carboxylic acid, altering reactivity and bioavailability.

- Applications : Likely used as a synthetic intermediate due to ester protection .

(2R)-2-Amino-3-fluoro-4-methylpentanoic Acid Hydrochloride

- CAS : 2193054-90-5.

- Molecular Formula: C₆H₁₃ClFNO₂.

- Molecular Weight : 185.6 g/mol.

- Key Differences :

Halogen-Substituted Derivatives

2-(3-Chloro-2-fluorophenyl)propan-2-amine Hydrochloride

- CAS : 1803591-81-2.

- Molecular Formula : C₉H₁₂Cl₂FN.

- Molecular Weight : 224.1 g/mol.

- Key Differences :

- Aromatic Ring : Incorporates a chloro-fluorophenyl group, enhancing lipophilicity.

- Amine Position : Tertiary amine structure vs. primary amine in the target compound.

- Applications: Potential CNS activity due to structural resemblance to psychoactive amines .

(2R)-3-Chloro-2-hydroxypropanoic Acid

- CAS : 61505-41-6.

- Molecular Formula : C₃H₅ClO₃.

- Key Differences: Halogen Substitution: Chlorine replaces fluorine, increasing electronegativity and altering metabolic pathways. Functional Group: Hydroxyl group instead of amino, reducing basicity .

Aromatic Fluorinated Amino Acid Derivatives

(R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride

- CAS : 1958125-88-6.

- Similarity Score : 0.69 (structural similarity to the target compound).

- Applications: Likely optimized for antimicrobial or receptor-targeted therapies .

Research Findings and Implications

- Stereochemical Impact : The R-configuration in the target compound is critical for its metabolic role, as seen in 5-fluorouracil pathways . S-isomers (e.g., ) may exhibit divergent biological activities.

- Functional Group Trade-offs : Ester derivatives (e.g., methyl esters) improve synthetic handling but require hydrolysis for bioactivation , whereas aromatic analogs () prioritize target specificity.

- Halogen Effects : Fluorine’s small size and high electronegativity enhance metabolic stability compared to bulkier halogens like chlorine .

Biological Activity

(2R)-3-amino-2-fluoropropanoic acid hydrochloride is a fluorinated amino acid that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C3H6FNO2

- Molecular Weight : 110.09 g/mol

- CAS Number : 3821-81-6

- Synonyms : DL-2-Fluoro-beta-alanine

Research indicates that (2R)-3-amino-2-fluoropropanoic acid acts as a competitive inhibitor of certain enzymes, particularly those involved in amino acid metabolism. Its fluorine substitution enhances its binding affinity to target sites compared to non-fluorinated counterparts. This modification can lead to altered pharmacokinetic profiles, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activities

-

Anticancer Properties :

- Studies have shown that (2R)-3-amino-2-fluoropropanoic acid is a catabolic product of the chemotherapeutic agent 5-fluorouracil (5-FU). It shares similar metabolic pathways with thymine, suggesting a role in modulating the effects of fluoropyrimidines in cancer therapy .

- In vitro assays indicate that this compound exhibits antiproliferative activity against various cancer cell lines, although the exact mechanisms remain under investigation .

-

Neutrophil Chemotaxis Inhibition :

- The compound has been evaluated for its ability to inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs). In vitro studies demonstrated that it can modulate inflammatory responses by interfering with chemokine signaling pathways . This property may have therapeutic implications for inflammatory diseases.

- Neuroprotective Effects :

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of (2R)-3-amino-2-fluoropropanoic acid on breast, colon, and lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM, with IC50 values demonstrating effective cytotoxicity compared to controls .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 25 |

| Colon Cancer | 30 |

| Lung Cancer | 20 |

Case Study 2: Chemotaxis Inhibition

In a series of experiments assessing the compound's effect on PMN chemotaxis induced by CXCL8 and C5a, it was found that concentrations as low as 1 µM significantly reduced leukocyte migration, suggesting a potential role in managing inflammatory responses .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (2R)-3-amino-2-fluoropropanoic acid shows that it is rapidly absorbed and metabolized in vivo. Toxicological assessments indicate low toxicity at therapeutic doses; however, further studies are necessary to fully understand its safety profile and long-term effects.

Q & A

Q. What are the optimal synthetic routes for (2R)-3-amino-2-fluoropropanoic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer: Asymmetric synthesis is commonly employed, utilizing fluorinated precursors and chiral auxiliaries to control stereochemistry. For example, enzymatic resolution or catalytic asymmetric fluorination can enhance enantioselectivity . Enantiomeric purity is typically verified via chiral HPLC with columns like Chiralpak® AD-H or OD-H, calibrated against known standards. Deprotection steps (e.g., acid hydrolysis of tert-butyloxycarbonyl [Boc] groups) must be optimized to avoid racemization, as seen in analogous amino acid syntheses . Post-synthesis purification via recrystallization or ion-exchange chromatography further ensures purity.

Q. How can researchers characterize the enantiomeric purity and structural integrity of this compound?

- Methodological Answer: Chiral HPLC with UV detection at 210 nm is standard for quantifying enantiomeric excess (ee). NMR spectroscopy (e.g., NMR) identifies fluorination patterns and confirms stereochemistry, while -COSY and NOESY analyses resolve spatial arrangements . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For hydrochloride salt confirmation, ion chromatography or potentiometric titration quantifies chloride content .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer: The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the fluorinated moiety and degradation of the amino acid backbone . Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life, with periodic HPLC monitoring for decomposition products like free amine or defluorinated analogs .

Advanced Research Questions

Q. How do fluorination at the 2-position and the hydrochloride salt form influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer: The electron-withdrawing fluorine atom at C2 reduces nucleophilicity at the α-amino group, necessitating stronger coupling agents (e.g., HATU or PyBOP) for amide bond formation. The hydrochloride salt form requires neutralization (e.g., with DIEA) prior to coupling to activate the amine. Comparative studies with non-fluorinated analogs show reduced coupling efficiency (~15–20% lower yield), mitigated by optimizing solvent polarity (e.g., DMF/DCM mixtures) .

Q. What analytical challenges arise when distinguishing this compound from its diastereomers, and how can they be addressed?

- Methodological Answer: Diastereomers (e.g., 2S,3R configurations) exhibit nearly identical mass spectra and overlapping NMR signals. Advanced techniques include:

- X-ray crystallography to resolve absolute configuration.

- Dynamic NMR (DNMR) at variable temperatures to study restricted rotation around the C2–C3 bond.

- Circular Dichroism (CD) spectroscopy to differentiate Cotton effects in the 200–250 nm range .

- Marfey’s reagent derivatization followed by LC-MS for chiral amine analysis .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated amino acid derivatives like this compound?

- Methodological Answer: Discrepancies often stem from impurities (e.g., residual solvents or enantiomeric contaminants) or assay conditions. Mitigation strategies include:

- Orthogonal purity validation (e.g., combining HPLC, NMR, and elemental analysis).

- Standardizing bioassay protocols (e.g., fixed pH, temperature, and ion strength) to replicate physiological conditions.

- Structure-activity relationship (SAR) studies using analogs to isolate the fluorinated moiety’s contribution .

Q. What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Pre-activation protocol : Pre-mix the compound with HOBt and DIC in DMF for 30 min before adding to resin-bound peptides. Fluorine’s steric bulk may hinder coupling; increasing reaction time (24–48 hr) and using microwave-assisted SPPS (50°C, 20 W) improve yields . Post-synthesis, TFA cleavage must be carefully timed to avoid β-fluoride elimination, monitored by LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.